

In Vitro Characterization of SHP836: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SHP836

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving **SHP836**, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and workflows to facilitate a comprehensive understanding of **SHP836**'s mechanism and in vitro profile.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular effects of **SHP836**.

Parameter	Value	Assay Conditions	Reference
IC50 (SHP2, full length)	12 μ M	Enzymatic phosphatase assay	[1][2]
IC50 (SHP2-WT)	5 μ M	Enzymatic phosphatase assay	[3]
Selectivity	IC50 > 100 μ M	Against SHP2 phosphatase domain (PTP)	[2]

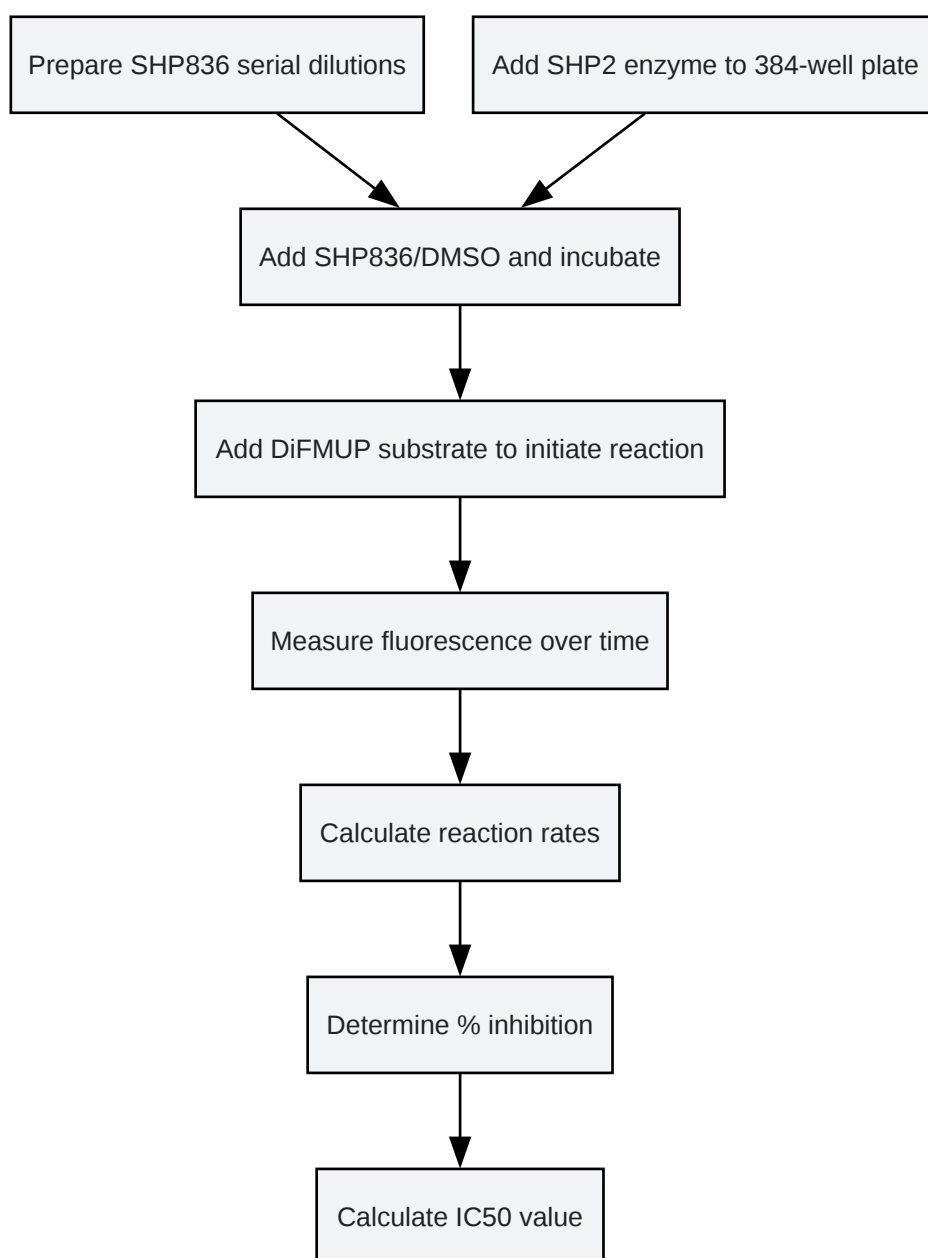
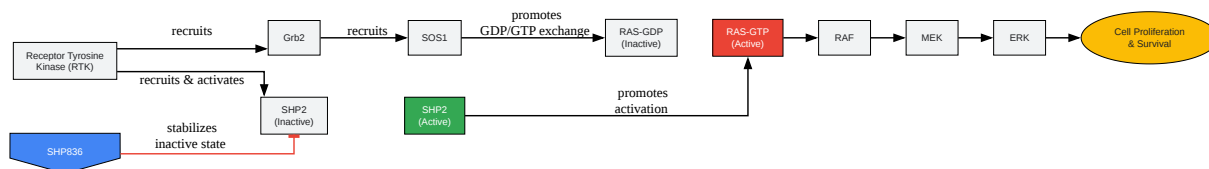
Table 1: Biochemical Activity of **SHP836**

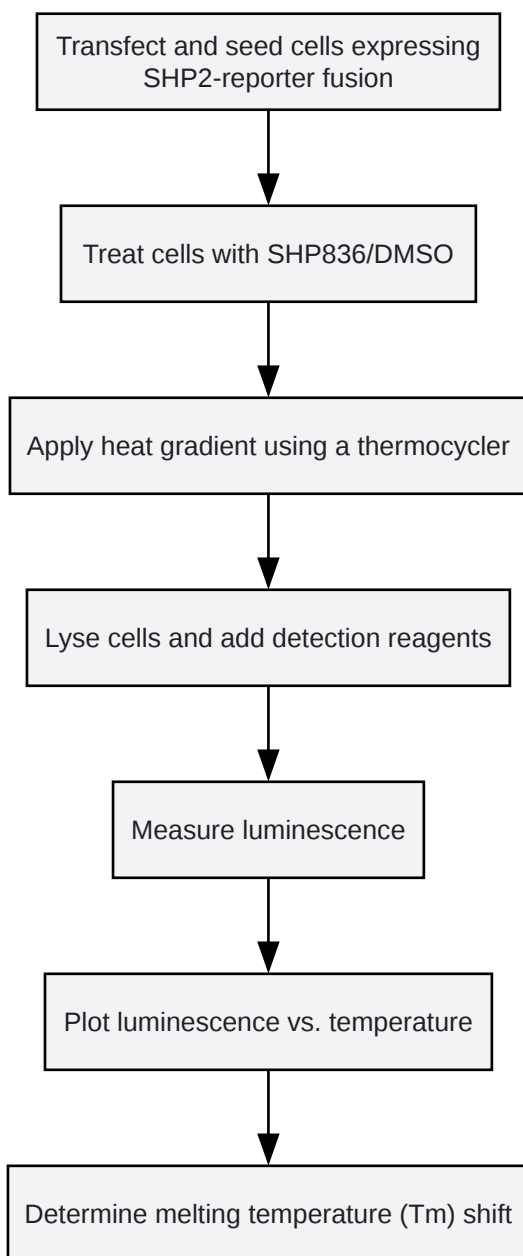
Cell Line	Assay	Endpoint	Observation	Reference
KYSE-520	Gene Expression	DUSP6 mRNA levels	Downregulation	[2]
HEK293T	Cellular Thermal Shift Assay (CETSA)	SHP2-WT Thermal Stabilization (ΔT_m)	1.9 °C at 50 μ M	[3]
HEK293T	Cellular Thermal Shift Assay (CETSA)	SHP2-E76K Thermal Stabilization (ΔT_m)	0.9 °C at 50 μ M	[3]

Table 2: Cellular Activity of **SHP836**

Mechanism of Action and Signaling Pathway

SHP836 is an allosteric inhibitor that binds to a "tunnel" like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. [4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic site from accessing its substrates.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It positively regulates the RAS/MAPK signaling cascade, which is crucial for cell proliferation and survival.[3][4][5] By inhibiting SHP2, **SHP836** attenuates downstream signaling, leading to reduced proliferation in cancer cells driven by aberrant RTK signaling.





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